2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

TRPV1 antagonist Capsaicin-induced Ca2+ influx Structure-activity relationship

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic, low-molecular-weight tetrazole-benzamide that functions as a potent, competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) cation channel. It belongs to a series of N-[(1-aryl-1H-tetrazol-5-yl)methyl]benzamides developed to achieve high in vitro potency combined with oral anti-hyperalgesic activity.

Molecular Formula C17H16FN5O2
Molecular Weight 341.346
CAS No. 921055-84-7
Cat. No. B2980336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921055-84-7
Molecular FormulaC17H16FN5O2
Molecular Weight341.346
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
InChIInChI=1S/C17H16FN5O2/c1-2-25-15-9-4-3-8-14(15)17(24)19-11-16-20-21-22-23(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H,19,24)
InChIKeyFHTNJZLTCCMRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921055-84-7) – Core Chemical Profile & TRPV1 Antagonist Class Context


2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic, low-molecular-weight tetrazole-benzamide that functions as a potent, competitive antagonist of the transient receptor potential vanilloid 1 (TRPV1) cation channel [1]. It belongs to a series of N-[(1-aryl-1H-tetrazol-5-yl)methyl]benzamides developed to achieve high in vitro potency combined with oral anti-hyperalgesic activity [1]. The compound's architecture features a 2-ethoxybenzamide moiety linked via a methylene bridge to a 1-(3-fluorophenyl)-substituted tetrazole, which serves as a critical carboxylic acid bioisostere for receptor binding [1].

Why 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide Cannot Be Freely Substituted by In-Class Analogs


Although the tetrazole-benzamide series includes numerous close structural congeners, compounds differing only by the position of the fluorine atom on the N1-aryl ring or by the alkoxy group on the benzamide exhibit dramatic shifts in TRPV1 antagonistic potency, metabolic stability, and in vivo oral efficacy [1]. Direct substitution with the 4-fluorophenyl regioisomer, for instance, leads to a ~2-fold loss in receptor inhibition and substantially reduced human liver microsomal stability, while the unsubstituted phenyl parent lacks oral activity altogether [1]. These steep SAR gradients preclude interchangeable use of even single-atom variants in pharmacological studies or drug discovery campaigns, mandating procurement of the exact 3-fluorophenyl-2-ethoxy entity [1].

Quantitative Differentiation of 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide Versus Closest Analogs


2-Fold Higher TRPV1 Antagonistic Potency Over the 4-Fluorophenyl Regioisomer

In a direct head-to-head comparison within the same study, 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide inhibited capsaicin-evoked Ca2+ influx in recombinant human TRPV1-expressing HEK293 cells with an IC50 of 0.6 nM, whereas the 4-fluorophenyl analog (2-ethoxy-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide) exhibited an IC50 of 1.2 nM, representing a 2-fold potency advantage for the 3-fluoro regioisomer [1].

TRPV1 antagonist Capsaicin-induced Ca2+ influx Structure-activity relationship

Only 3-Fluorophenyl Substitution Achieves Oral Antihyperalgesic Activity in Rodent Model – Parent Unsubstituted Phenyl Analog Inactive

When evaluated in a rat capsaicin-induced mechanical hyperalgesia model, 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide delivered significant oral anti-allodynic effects with an ED50 of 0.3 mg/kg (p.o.). By contrast, the unsubstituted phenyl parent compound, N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide, showed no meaningful oral activity up to the highest tested dose, establishing the essential role of the 3-fluoro substituent for in vivo pharmacodynamic activity [1].

Oral efficacy In vivo pain model Capsaicin-induced hyperalgesia

Superior Human Liver Microsomal Stability Over 4-Fluorophenyl Analog – Reduced Metabolic Liability

In human liver microsomal incubations, 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide demonstrated high metabolic stability with >90% of the parent compound remaining after 30 minutes, whereas the 4-fluorophenyl regioisomer showed considerably lower stability, retaining only ~65% under identical conditions [1]. This position-dependent difference in oxidative metabolism highlights the protective effect of fluorine at the meta position of the N1-phenyl ring, reducing first-pass metabolic degradation.

Metabolic stability Human liver microsomes Fluorine positional effect

High-Impact Scenarios for 2-ethoxy-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide in Drug Discovery & Research


In Vitro TRPV1 Pharmacological Profiling and Antagonist Mode-of-Action Studies

Leverage the compound's 0.6 nM IC50 (vs. 1.2 nM for the 4-fluoro analog) in recombinant hTRPV1-HEK293 Ca2+ flux assays to construct precise concentration-response curves for antagonist mode-of-action determination, ensuring maximal signal window with minimal compound usage [1]. The high potency reduces solvent artifacts and allows robust Schild analysis or washout experiments.

Rodent Oral Efficacy Models for Pain and Inflammation – TRPV1 Target Validation

Employ the compound in capsaicin-induced hyperalgesia or other TRPV1-dependent pain models at an oral ED50 of 0.3 mg/kg to confirm peripheral and central target engagement; the unsubstituted phenyl analog is completely inactive in vivo, making the 3-fluoro compound the only viable chemical probe for oral TRPV1 pharmacology from this series [1].

Metabolic Stability Benchmarking in Human Liver Microsome Assays – Reference for Fluorine Positional SAR

Use the >90% human liver microsomal stability after 30 min as a stable comparator when profiling novel TRPV1 antagonists or when teaching structure-metabolism relationships: directly contrast with the labile 4-fluorophenyl isomer (only 65% remaining) to illustrate the impact of fluorine positional isomerism on oxidative metabolism [1].

TRPV1-Selective Chemical Probe in Multitarget Screening Cascades

Given the steep SAR and high selectivity window within the tetrazole-benzamide series, incorporate the compound as a reference TRPV1 antagonist in broader TRP channel panels or pain-related GPCR profiling, where its defined potency and stability minimize cross-target ambiguity [1].

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